N,N-Diethylethylenediamine (CAS 100-36-7) is an asymmetric aliphatic diamine featuring one primary amine and one tertiary (diethyl-substituted) amine. This structural asymmetry imparts a unique combination of reactive nucleophilicity at the primary terminus and tunable steric hindrance at the tertiary terminus[1]. In industrial and laboratory procurement, it is primarily sourced as a sterically directing bidentate ligand for coordination chemistry, a highly efficient kinetic promoter in carbon capture systems, and a critical, non-substitutable building block for active pharmaceutical ingredients (APIs) requiring a precise diethylaminoethyl moiety [1].
Generic substitution of N,N-Diethylethylenediamine with closely related analogs like ethylenediamine (EDA) or N,N-dimethylethylenediamine (DMEDA) routinely fails in application-critical workflows. In pharmaceutical synthesis, replacing the diethyl group with a dimethyl group fundamentally alters the resulting pharmacophore, failing to produce target APIs like procainamide or tiamulin[1]. Furthermore, attempting to use unsubstituted EDA to build asymmetric molecules leads to poor chemoselectivity, resulting in bis-amidation or unwanted polymerization that requires costly protection/deprotection steps. In coordination chemistry and materials science, the specific steric bulk of the diethyl groups is required to prevent over-coordination (e.g., tris-chelation) and to properly tune the thermodynamics of intermediate formations, making smaller diamines non-viable substitutes [2].
In the development of diamine-appended metal-organic frameworks (MOFs) for coal flue gas capture, the choice of diamine dictates the thermodynamic and kinetic efficiency of the system. When functionalizing Mg2(olz) MOFs, N,N-diethylethylenediamine (DEEDA) exhibits rapid, single-step CO2 adsorption behavior, capturing >90% of CO2 from simulated streams [1]. In contrast, other diamines often exhibit two-stepped adsorption profiles or suffer from steric limitations that impede the formation of ammonium carbamate chains [1]. The specific steric profile of DEEDA prevents hindrance between neighboring chains, enabling rapid cycling (5-minute adsorption, 1-minute desorption) and maintaining a high capacity of ~15.5 g/100 g over 1000 cycles [1].
| Evidence Dimension | CO2 Adsorption Step Behavior and Cycling Capacity |
| Target Compound Data | DEEDA-appended MOF: Single-step adsorption, >90% capture, ~15.5 g/100 g capacity over 1000 cycles. |
| Comparator Or Baseline | Other diamines (e.g., dmen): Two-stepped adsorption or sterically limited chain formation. |
| Quantified Difference | DEEDA enables single-step rapid kinetics (5 min uptake) without inter-chain steric hindrance. |
| Conditions | Simulated coal flue gas (15% CO2, 4% O2, ~2.3% H2O in N2) at 40 °C. |
Buyers developing continuous carbon capture sorbents must select DEEDA to ensure rapid, single-step adsorption kinetics and long-term cycling stability.
N,N-Diethylethylenediamine is the exact required precursor for synthesizing APIs containing a diethylaminoethyl side chain, such as the antiarrhythmic drug procainamide. During the mechanochemical coupling of 4-nitrobenzoyl chloride, DEEDA selectively reacts at its primary amine to form the procainamide precursor (N-(2-(diethylamino)ethyl)-4-nitrobenzamide) with an 88% isolated yield, which is then quantitatively hydrogenated to the final API[1]. Using unsubstituted ethylenediamine would require complex protection/deprotection steps to prevent bis-amidation, while using N,N-dimethylethylenediamine would yield an incorrect, non-efficacious analog[1].
| Evidence Dimension | API Precursor Yield and Atom Economy |
| Target Compound Data | DEEDA: 88% isolated yield of the exact procainamide nitro-precursor in a single coupling step. |
| Comparator Or Baseline | Ethylenediamine (EDA): Requires multi-step protection to avoid <50% selectivity due to bis-amidation. |
| Quantified Difference | DEEDA provides direct, near-quantitative chemoselective amidation, eliminating protection/deprotection steps. |
| Conditions | K2CO3-assisted mechanochemical coupling with 4-nitrobenzoyl chloride. |
Sourcing DEEDA allows pharmaceutical manufacturers to achieve high-yield, single-step amidation for diethylaminoethyl-bearing APIs, drastically reducing process complexity.
The steric bulk of the diethyl group on N,N-diethylethylenediamine provides critical control over the coordination geometry of transition metal complexes. When reacting with Ni(II) salts, DEEDA's steric hindrance restricts coordination to a maximum of two bidentate ligands, reliably forming bis-chelated complexes (e.g., [Ni(Et2en)2X2]) [1]. In contrast, less hindered ligands like unsubstituted ethylenediamine readily form tris-chelated complexes ([Ni(en)3]2+), which saturate the metal's coordination sphere and eliminate open active sites [1]. This controlled bis-chelation makes DEEDA a superior ligand for designing catalysts and thermochromic materials where specific square planar or tetragonally distorted octahedral geometries are required [1].
| Evidence Dimension | Maximum Coordination Number (Ligand Equivalents) |
| Target Compound Data | DEEDA: Maximum of 2 bidentate ligands per Ni(II) center. |
| Comparator Or Baseline | Ethylenediamine (EDA): Readily forms tris-chelated (3 ligands) complexes. |
| Quantified Difference | DEEDA strictly limits coordination to bis-chelation, preserving axial sites or forming square planar geometries. |
| Conditions | Synthesis of Ni(II) complexes in alcoholic solvents. |
For catalyst design, procuring DEEDA ensures the metal center remains accessible to substrates by preventing the formation of catalytically dead tris-chelated species.
Directly following from its unique lack of inter-chain steric hindrance in MOFs, DEEDA is the optimal amine for functionalizing solid sorbents (like Mg2(olz)) used in coal flue gas capture. It ensures rapid, single-step CO2 uptake and exceptional multi-cycle stability[1].
Because it provides the exact diethylaminoethyl moiety required for these APIs, DEEDA is an essential, non-substitutable precursor. Its use guarantees high chemoselectivity and high isolated yields during the amidation of acyl chlorides, bypassing the need for protecting groups [2].
Leveraging its specific steric bulk, DEEDA is utilized to synthesize well-defined bis-chelated Ni(II), Cu(II), and Pd(II) complexes. It prevents unwanted tris-chelation, ensuring that the resulting complexes maintain open coordination sites necessary for catalytic activity or specific thermochromic properties[3].
Flammable;Corrosive;Acute Toxic;Irritant